3-Cyano-5-isopropoxybenzoic acid
Overview
Description
3-Cyano-5-isopropoxybenzoic acid is a chemical compound with the molecular formula C11H11NO3 . It is a useful reagent in the preparation of cyanoaryloxadiazolyl-substituted nitrogen heterocycles as S1P3-sparing agonists of sphingosine phosphate receptors S1P1 and S1P5 for the treatment of multiple sclerosis .
Scientific Research Applications
1. Synthesis and Scale-up in Organic Chemistry
3-Cyano-5-isopropoxybenzoic acid derivatives are key intermediates in the synthesis of various biologically significant compounds. Their efficient scale-up synthesis, particularly through continuous flow-flash chemistry, has been demonstrated, providing a more convenient approach for producing such derivatives compared to conventional batch processes (Seto et al., 2019).
2. Materials Science and Liquid Crystal Phases
Derivatives of this compound contribute to the formation of unique liquid crystalline phases. For instance, compounds derived from 3-hydroxybenzoic acid, substituted with a cyano group, exhibit polar partial bilayer biaxial smectic A phases, which are significant in the field of materials science and electronics (Reddy & Sadashiva, 2004).
3. Corrosion Inhibition
This compound analogs, like 3-Hydroxybenzoic acid, have been studied for their potential as corrosion inhibitors for stainless steel, particularly in environmentally-friendly pickling solutions. This application is vital in industries that require corrosion resistance without compromising environmental safety (Narváez et al., 2005).
4. Larvicidal Activities
Certain hydrazones of this compound derivatives have been synthesized and evaluated for their larvicidal activity against mosquitoes like Anopheles arabiensis. This contributes to public health initiatives, particularly in controlling mosquito-borne diseases (N. P et al., 2021).
Properties
IUPAC Name |
3-cyano-5-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-5,7H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXQERPGKPOHMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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